Sodiumammoniumphosphate

Description

Historical Trajectories in Phosphate (B84403) Chemistry Research

The journey of phosphorus and its compounds, from the initial discovery of the element to its widespread application, marks a significant chapter in the history of chemistry. The story began around 1669 when Hennig Brandt, a German physician, first isolated phosphorus. sciencehistory.org For a considerable time, the glowing element was a chemical marvel. gutenberg.org It took nearly a century for phosphorus to be officially recognized as an element. researchgate.net

The 18th and 19th centuries witnessed a surge in the understanding of phosphate chemistry. The discovery that bones were a rich source of mineral phosphorus paved the way for its mass production. sciencehistory.orgresearchgate.net This era was marked by the crucial work of chemists who established the nature of phosphoric acid in its various forms, such as ortho-, pyro-, and metaphosphoric acids. gutenberg.org This fundamental understanding of phosphoric acid chemistry was a prerequisite for the subsequent exploration of its various salts, including the double salts like sodium ammonium (B1175870) phosphate. The development of phosphate research was often driven by the interplay between basic scientific curiosity and the quest for practical applications, particularly in agriculture, where the fertilizing properties of phosphates became evident. gutenberg.org

Academic Significance of Mixed Alkali Metal Phosphate Compounds

Mixed alkali metal phosphate compounds, which contain more than one type of alkali metal cation in their structure, are of considerable academic interest due to their diverse and often enhanced properties compared to their single-cation counterparts. These compounds are pivotal in various fields, including materials science and electrochemistry. rsc.orgrsc.org

Recent research has highlighted the potential of olivine (B12688019) phosphates with mixed alkali metals (like lithium and sodium) and mixed transition metals as effective electrocatalysts. rsc.orgrsc.org The specific combination of different alkali and transition metals can lead to superior electrocatalytic activity. rsc.orgrsc.org The presence of mixed alkali metals can influence the material's surface reactivity, which is a key factor in catalysis. rsc.org Furthermore, the study of these compounds contributes to a deeper understanding of structure-property relationships in solid-state chemistry. The ability to synthesize and characterize these complex phosphates opens up avenues for designing new materials with tailored functionalities.

Evolution of Research Methodologies Pertaining to Sodium Ammonium Phosphate

The methodologies for preparing and studying sodium ammonium phosphate have evolved significantly over time. Early methods often involved the reaction of ammonium phosphate with sodium chloride in an aqueous solution. A common laboratory-scale synthesis involves dissolving diammonium phosphate in water, followed by the addition of sodium chloride. The mixture is then heated and subsequently cooled to induce crystallization of sodium ammonium phosphate tetrahydrate. google.comwipo.int

Industrial-scale production has seen the development of more continuous and cost-effective processes. One such method utilizes wet-process phosphoric acid, which is first ammoniated and then reacted with sodium chloride under controlled conditions to crystallize the desired product. Another approach involves the neutralization of purified phosphoric acid with ammonia (B1221849) and sodium carbonate. researchcommons.org

The characterization of sodium ammonium phosphate has also advanced with the development of sophisticated analytical techniques. X-ray diffraction (XRD) is routinely used to confirm the crystalline structure and phase purity of the synthesized compound. Infrared (IR) spectroscopy helps in identifying the characteristic vibrational modes of the phosphate and ammonium ions, thus validating the chemical composition. Thermal analysis techniques, such as thermogravimetry (TGA), are employed to study the dehydration process of the tetrahydrate form and its decomposition at higher temperatures. nih.gov

Interactive Data Table: Synthesis Parameters for Sodium Ammonium Phosphate

| Parameter | Method 1: Ammonium Phosphate & Sodium Chloride | Method 2: Wet-Process Phosphoric Acid | Method 3: Neutralization of Purified Phosphoric Acid |

| Primary Reactants | Diammonium phosphate, Sodium chloride | Wet-process phosphoric acid, Ammonia, Sodium chloride | Purified phosphoric acid, Ammonia, Sodium carbonate |

| Reaction Temperature | 80–100°C | Varies | 50°C for tetrahydrate |

| Crystallization Temp. | -5°C to 10°C | 10–30°C | - |

| Key Process Step | Cooling crystallization | Continuous crystallization loop | Drying at specific temperatures |

| Reported Yield | 85–90% | 90–95% phosphate recovery | - |

Properties

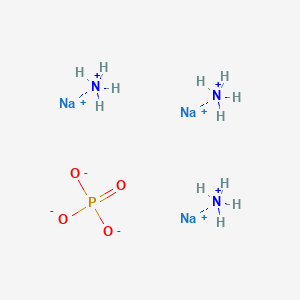

Molecular Formula |

H12N3Na3O4P+3 |

|---|---|

Molecular Weight |

218.06 g/mol |

IUPAC Name |

triazanium;trisodium;phosphate |

InChI |

InChI=1S/3H3N.3Na.H3O4P/c;;;;;;1-5(2,3)4/h3*1H3;;;;(H3,1,2,3,4)/q;;;3*+1; |

InChI Key |

NGZJTDUCPJZWLA-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Sodium Ammonium Phosphate

Conventional Chemical Synthesis Approaches for Sodium Ammonium (B1175870) Phosphate (B84403)

Conventional synthesis methods for sodium ammonium phosphate often focus on cost-effectiveness and scalability, utilizing readily available industrial chemicals. These approaches typically involve direct reaction and precipitation from aqueous solutions.

A common route for industrial-scale production involves the use of wet-process phosphoric acid (WPA) or extraction phosphoric acid (EPA), which are derived from phosphate ores and contain various impurities. google.comresearchcommons.org To obtain sodium ammonium phosphate, this industrial-grade acid must first be purified.

The purification process often involves several steps:

Ammoniation and Precipitation of Impurities : Wet-process phosphoric acid is treated with ammonia (B1221849). google.com This neutralization step, typically raising the pH to a range of 3.5 to 6.0, causes impurities such as iron, aluminum, silicon, and fluorine to precipitate as complex phosphates or other sparingly soluble compounds. google.com These solid impurities are then removed by filtration. google.com

Chemical Precipitation : Further purification can be achieved by adding specific reagents. For instance, sodium carbonate and metasilicate (B1246114) are used to precipitate contaminants like fluoride (B91410) and sulfate. researchcommons.org Barium carbonate can also be employed to remove sulfates through the formation of insoluble barium sulfate. researchcommons.org

Once the phosphoric acid is sufficiently purified, it is reacted with a sodium source and additional ammonia to produce sodium ammonium phosphate. google.comresearchcommons.org The resulting product from these processes is often technical grade, suitable for various industrial applications. wipo.int

The core of sodium ammonium phosphate synthesis lies in the neutralization of phosphoric acid and the subsequent controlled precipitation of the desired salt. A widely used method involves the reaction between an ammonium phosphate solution and sodium chloride. wipo.int

The general process is as follows:

Reaction : Diammonium phosphate [(NH₄)₂HPO₄] is dissolved in water, and technical-grade sodium chloride is added. wipo.int The reaction is often heated to near-boiling temperatures (80–100°C) to increase the reaction rate.

pH Adjustment : The pH of the solution is a critical parameter, often adjusted to the alkaline range (e.g., pH 7 to 12) to optimize the formation and precipitation of sodium ammonium phosphate. google.com This can be achieved by adding ammonia or other alkaline substances like sodium hydroxide (B78521) or sodium carbonate. google.com

Precipitation by Cooling : The reaction mixture, or slurry, is then cooled. wipo.int Sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O) crystallizes out of the solution as the temperature is lowered. researchcommons.org Crystallization temperatures can range from -10°C to 40°C, with lower temperatures generally favoring a higher yield. wipo.intgoogle.com

An alternative approach starts with purified phosphoric acid, which is first partially neutralized with gaseous ammonia to form monoammonium phosphate (NH₄H₂PO₄). researchcommons.org Subsequently, sodium carbonate is added to achieve a specific Na₂O:P₂O₅ molar ratio (e.g., 0.44) before crystallization. researchcommons.orgresearchcommons.org

| Parameter | Condition | Purpose | Reference |

| Starting Materials | Diammonium Phosphate & Sodium Chloride | Common industrial reactants | wipo.int |

| Reaction Temperature | 80–100°C | Enhance reaction kinetics | |

| pH | 7–12 | Optimize product formation and precipitation | google.com |

| Crystallization Temp. | -10°C to 40°C | Induce precipitation of the final product | wipo.intgoogle.com |

The synthesis of mixed alkali metal phosphates involves incorporating different alkali metal ions, such as sodium and potassium, into a single phosphate structure. These methods often utilize high-temperature flux reactions or reactions in solution. One approach involves reacting metal salts (like nitrates or chlorides) with ammonium hydrogen monophosphate in molten alkali metal nitrate (B79036) fluxes at temperatures between 673-823 K. acs.org The composition of the final product is highly dependent on the nature of the reacting species and the reaction conditions. acs.org

Another strategy involves the neutralization of wet process phosphoric acid with a basic alkali metal salt where the ratio of alkali metal to phosphorus is greater than one. google.com This allows for the formation of mixed salts, such as a blend of monosodium and disodium (B8443419) phosphates. google.com The reactivity of mono-alkyl phosphates towards different alkali metal ions, like lithium and sodium, has also been explored to create new layered alkali metal phosphate complexes. rsc.org Research into systems like Na₂O–Li₂O–CaO–TiO₂–P₂O₅ has led to the discovery of mixed alkali phosphate solid solutions in both glassy and crystalline forms. researchgate.net

Advanced Synthetic Methodologies and Process Optimization for Sodium Ammonium Phosphate

Advanced methodologies in the synthesis of sodium ammonium phosphate are geared towards achieving higher purity, better crystal quality, and improved process efficiency.

Achieving high purity is crucial for applications beyond fertilizers, such as in the food and pharmaceutical industries. acs.org A key strategy involves a continuous process starting from wet-process phosphoric acid. google.com

The process for high-purity product involves:

Initial Purification : The wet process phosphoric acid is first ammoniated to a pH of 3.5-6.0 to precipitate a significant portion of impurities like iron and aluminum phosphates, which are then filtered off. google.com

Controlled Reaction : The purified ammonium phosphate solution is then introduced into a circulating mother liquor along with sodium chloride and additional ammonia, raising the pH to between 5.5 and 9.0. google.comscispace.com

Selective Crystallization : The liquor is cooled to a specific temperature range, typically 30°C to 60°C, to crystallize highly pure sodium ammonium hydrogenphosphate. google.comscispace.com The mother liquor, now enriched with ammonium chloride, can be further processed to recover it as a by-product. google.com

Strict control over stoichiometric ratios (NH₄⁺:Na⁺:PO₄³⁻), pH (optimally around 8.3 in aqueous solutions), and crystallization conditions is essential for synthesizing a high-purity product. Purity is often validated through techniques like acid-base titration and ion chromatography to check for trace impurities.

| Parameter | Condition | Purpose | Reference |

| Starting Material | Wet Process Phosphoric Acid | Abundant industrial feedstock | google.comscispace.com |

| Initial pH | 3.5 - 6.0 | Precipitation of metallic impurities | google.com |

| Reaction pH | 5.5 - 9.0 | Formation of pure product | google.comscispace.com |

| Crystallization Temp. | 30°C to 60°C | Selective crystallization of NaNH₄HPO₄ | google.comscispace.com |

Optimizing the crystallization step is critical for maximizing the yield and controlling the physical properties of the final product. Key factors include cooling rate, temperature, and reactant concentrations.

Temperature Control : To achieve a better yield, the crystallization temperature should be as low as possible without freezing the slurry. google.com Cooling the reaction mixture to temperatures between -5°C and 10°C promotes more complete crystallization. wipo.int However, if the temperature is too high (e.g., above 50°C), the yield of sodium ammonium hydrogen phosphate is significantly reduced. google.com

Molar Ratio : The yield is highly dependent on the molar ratio of the reactants. For the reaction between phosphoric acid, ammonia, and sodium chloride, a molar ratio of H₃PO₄:NH₃:NaCl of 1:1.5-2.7:0.8-2.5 is recommended to maximize yield and purity. google.com

Yield Enhancement : The yield can be further increased by adding extra ammonia during the crystallization step to compensate for any losses that may have occurred during heating. google.comgoogle.com The resulting crystals can be washed with cold water or a water-miscible solvent like methanol (B129727) or ethanol (B145695) to remove residual mother liquor, further improving purity. google.com Studies have also shown that optimizing the concentration of sodium ammonium phosphate in a medium can enhance biomass and product yields in certain biotechnological applications. mdpi.com

| Factor | Strategy | Effect | Reference |

| Temperature | Cool to low temperatures (e.g., -5°C) | Increases product yield | wipo.intgoogle.com |

| Reactant Ratio | Control Na/P molar ratio (e.g., 0.8-1.2) | Optimizes yield and purity | google.comgoogle.com |

| Ammonia Addition | Add ammonia during crystallization | Compensates for losses, increases yield | google.comgoogle.com |

| Washing | Wash crystals with cold water/solvent | Removes impurities from crystal surface | google.com |

Green Chemistry Principles and Sustainable Synthesis of Sodium Ammonium Phosphate

The sustainable synthesis of sodium ammonium phosphate (NaNH₄HPO₄) is increasingly focused on aligning traditional production methods with the principles of green chemistry. This involves optimizing processes to improve efficiency, minimize waste, and utilize less hazardous or renewable feedstocks. Key advancements have centered on the valorization of industrial byproducts and impure material streams, turning potential pollutants into valuable chemical products.

Another sustainable pathway employs wet-process phosphoric acid (WPA), a cost-effective but often impure byproduct of phosphate rock processing. google.com In this continuous process, WPA is first treated with ammonia to precipitate impurities like iron, aluminum, and magnesium phosphates. google.com After filtering these solids, the clarified ammonium phosphate solution is reacted with sodium chloride. The process parameters, such as the molar ratio of ammonia to sodium chloride to phosphate and the pH, are carefully controlled to optimize the yield and purity of the final product. google.com For instance, the liquor is cooled to 30°C to 60°C to crystallize the sodium ammonium hydrogenphosphate, while the resulting filtrate can be further processed to recover ammonium chloride. google.com This method exemplifies the green principle of waste valorization by converting an industrial byproduct (WPA) into multiple useful chemicals.

Further research has explored the reaction of monoammonium phosphate with sodium carbonate. google.comresearchcommons.org One patented process focuses on reacting these materials in a vertical column at elevated temperatures (from 150°F to the boiling point) to efficiently remove the carbon dioxide byproduct while retaining ammonia in the product solution. google.com This demonstrates a focus on process intensification and designing for energy efficiency. Studies have also shown that using purified extraction phosphoric acid, after pre-neutralization with sodium carbonate, can yield sodium ammonium hydrogen phosphate tetrahydrate upon drying at 50 °C. researchcommons.org

These methodologies reflect a shift towards more circular and sustainable chemical manufacturing. By integrating waste streams, utilizing less pure feedstocks, and designing for the creation of valuable byproducts, the synthesis of sodium ammonium phosphate can be achieved with a reduced environmental footprint.

Research Findings on Sustainable Synthesis

The table below summarizes key parameters from various sustainable synthetic routes for sodium ammonium phosphate, highlighting the conditions and outcomes that align with green chemistry principles.

| Synthetic Route | Key Reactants | Reaction Conditions | Reported Yield/Recovery | Key Green Chemistry Principle | Reference |

|---|---|---|---|---|---|

| Reaction of Diammonium Phosphate with Sodium Chloride | Fertilizer-grade Diammonium Phosphate, Sodium Chloride, Water | Reaction at 10-80 °C, followed by cooling crystallization at -10 to 40 °C. | 85–90% (Sodium Ammonium Phosphate) | Use of impure feedstocks; High atom economy (valuable byproduct: ammonium chloride). | google.com |

| Continuous Process with Wet Process Phosphoric Acid (WPA) | Wet Process Phosphoric Acid, Ammonia, Sodium Chloride | Initial ammoniation of WPA to precipitate impurities. Crystallization of NaNH₄HPO₄ at 30-60 °C. pH control (5.5-9.0). | Phosphate recovery of 90–95% has been reported for similar processes. | Waste valorization (use of WPA); Process intensification. | google.com |

| Reaction of Monoammonium Phosphate with Sodium Carbonate | Monoammonium Phosphate, Sodium Carbonate, Water | Reaction temperature from 150 °F (65.5 °C) to boiling point in a vertical column to remove CO₂. | Not specified, but designed for high efficiency and purity. | Design for energy efficiency; Separation and capture of byproducts. | google.com |

| Synthesis from Purified Extraction Phosphoric Acid | Purified Phosphoric Acid, Gaseous Ammonia, Sodium Carbonate | Pre-neutralization of monoammonium phosphate solution with sodium carbonate, followed by drying at 50 °C. | Yields Sodium Ammonium Hydrogen Phosphate Tetrahydrate. Quantitative yield not specified. | Use of purified industrial-grade acid. | researchcommons.org |

Polymorphism and Phase Transition Research of Sodium Ammonium Phosphate

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a phenomenon observed in numerous phosphate compounds. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. The transition from one polymorphic form to another, known as a phase transition, can be induced by changes in temperature, pressure, or other external conditions. researchgate.netrsc.org

In the context of sodium ammonium phosphate, research has identified thermally induced phase transitions. Studies involving the synthesis of sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O) have shown that this compound undergoes a transformation upon heating. researchcommons.orgresearchcommons.org Specifically, drying the tetrahydrate form at a temperature of 100°C results in its conversion to sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). researchcommons.org This transformation involves the loss of ammonia and water molecules, leading to a new crystalline phase with a different chemical composition.

The effect of temperature on the chemical composition of the product derived from drying sodium ammonium phosphate tetrahydrate is significant. An increase in drying temperature from 50°C to 100°C leads to a substantial decrease in the nitrogen content, from approximately 5.74-5.95% down to 0.31-0.40%, indicating the release of ammonia. researchcommons.org Concurrently, the concentrations of Na₂O and P₂O₅ increase, reflecting the formation of sodium dihydrogen phosphate. researchcommons.org

Table 1: Influence of Temperature on Chemical Composition During Drying of Sodium Ammonium Phosphate Tetrahydrate

| Component | Content at 50°C (mass %) | Content at 100°C (mass %) |

|---|---|---|

| N | 5.74 - 5.95 | 0.31 - 0.40 |

| Na₂O | 14.53 - 14.78 | 22.13 - 22.68 |

| P₂O₅ | 33.71 - 34.43 | 50.93 - 51.79 |

| MgO | 0.24 - 0.31 | 0.33 - 0.42 |

Data sourced from a study on the synthesis of sodium ammonium hydrogen phosphate. researchcommons.org

Electron Microscopy Techniques in Sodium Ammonium Phosphate Structural Researchrsc.org

Electron microscopy is a pivotal tool for investigating the structure of materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Selected Area Electron Diffraction (SAED) provide complementary information on morphology, atomic-level structure, and crystallinity. rsc.org

Scanning Electron Microscopy (SEM) is widely used to characterize the surface topography and morphology of crystalline materials. cambridge.orgsci-hub.se In the study of sodium ammonium phosphate and related compounds, SEM is employed to establish the individuality and purity of synthesized substances. researchcommons.orgresearchcommons.org The technique provides high-resolution images of the particles, revealing their shape, size, and aggregation state. For instance, in studies of related ammonium uranyl phosphates, SEM analysis has identified well-defined, layered platelet-type crystals on the order of 10–500 µm. sci-hub.se For commercial ammonium phosphates, SEM has been used to observe particle sizes, with larger particles (up to 200 µm) attributed to the diammonium phosphate phase and smaller particles (below 50 µm) potentially related to the monoammonium phosphate phase. cambridge.org This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers the ability to visualize materials at the atomic scale, making it an indispensable tool for examining nanoscale structural features. rsc.orgresearchgate.net HR-TEM analysis can reveal the internal structure of crystals, including the arrangement of atomic planes. In studies of phosphate-based nanomaterials, such as hydroxyapatite (B223615) synthesized using ammonium phosphate, HR-TEM images show distinct lattice fringes. researchgate.netmdpi.com The clarity and regularity of these fringes are direct evidence of the high crystallinity and structural integrity of the nanoparticles. mdpi.com This level of detail is critical for correlating the atomic structure of a material with its macroscopic properties.

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline nature of a sample. By directing the electron beam onto a small, selected area of the specimen, a diffraction pattern is generated. This pattern of spots or rings is characteristic of the material's crystal structure. A pattern of sharp, distinct spots indicates a single-crystal structure, while rings are indicative of a polycrystalline or amorphous nature. dovepress.com In the analysis of various nanocrystallites, including calcium phosphate, SAED is performed to confirm that the material is crystalline and to help identify its crystal structure. dovepress.com To prevent beam-induced damage or phase changes in sensitive materials, SAED patterns are often acquired using a low-flux electron beam before more intensive HR-TEM imaging is conducted. wustl.edu

Advanced Crystallographic and Structural Analysis Approachesresearchgate.netdovepress.comwustl.educhemrxiv.orgresearchgate.netnih.govacs.orgresearchgate.net

Beyond standard laboratory techniques, advanced analytical methods, particularly those using synchrotron radiation, offer unparalleled insights into the structure and behavior of materials. These methods are crucial for understanding complex processes like phase transitions and for detailed characterization of crystalline structures. nih.govacs.org

Synchrotron X-ray sources produce exceptionally bright and highly collimated X-ray beams, enabling a range of powerful analytical techniques for materials science. nih.govacs.org Methods like Synchrotron X-ray Diffraction (SXRD) and X-ray Absorption Spectroscopy (XAS) provide high-resolution structural and chemical information that is often unattainable with conventional laboratory instruments. researchgate.netnih.gov

A key advantage of synchrotron techniques is their suitability for in situ (in place) and operando (in operation) studies. acs.org The high flux of synchrotron X-rays allows for data to be collected very rapidly, making it possible to monitor dynamic processes in real-time. nih.gov This capability is ideal for studying the phase transitions of sodium ammonium phosphate, allowing researchers to observe changes in the crystal structure as they happen in response to stimuli like heating or cooling. researchgate.net For example, synchrotron XRD has been used to detect the crystallization of specific sodium phosphate hydrates from buffer solutions upon cooling, revealing phase changes that are critical in pharmaceutical applications. researchgate.net Similarly, techniques like micro-X-ray fluorescence (μ-XRF) can map the elemental distribution within a sample, while micro-X-ray Absorption Near Edge Structure (μ-XANES) can provide information on the chemical speciation of elements, offering a comprehensive picture of the material's composition and chemical state during a process. chemrxiv.org

Table 2: Capabilities of Synchrotron X-ray Techniques for Material Characterization

| Technique | Abbreviation | Information Provided | Application Example |

|---|---|---|---|

| Synchrotron X-ray Diffraction | SXRD | Crystal structure, phase identification, lattice parameters | Monitoring crystallization and phase transitions in real-time. researchgate.netnih.gov |

| X-ray Absorption Spectroscopy | XAS | Local atomic structure, oxidation states, coordination environment | Investigating the local structural properties and valence states of elements. nih.gov |

| Micro-X-ray Fluorescence | μ-XRF | Elemental mapping and distribution | Identifying the spatial distribution of elements on adsorbent surfaces. chemrxiv.org |

| Micro-X-ray Absorption Near Edge Structure | μ-XANES | Elemental speciation and chemical state | Determining how and where phosphate binds to a material. chemrxiv.org |

Neutron Scattering Applications for Proton Localization within Sodium Ammonium Phosphate Structures

Neutron scattering techniques are exceptionally well-suited for determining the precise locations of hydrogen atoms (protons) within crystal structures, a task that is often challenging for X-ray diffraction methods. nih.gov This is because neutrons scatter from atomic nuclei, and the scattering power of an atom is not dependent on its atomic number. nih.gov Consequently, the light hydrogen atom and its heavier isotope deuterium (B1214612) have scattering lengths comparable to those of heavier atoms like oxygen or phosphorus, making them clearly visible in neutron scattering density maps. nih.govnih.gov This capability is critical for understanding the roles of protons in the hydrogen-bonding networks and proton transport mechanisms within phosphate-based materials like sodium ammonium phosphate. tennessee.educhalmers.se

A key methodology in these studies is isotopic substitution, where hydrogen (H) is replaced with deuterium (D). This allows for the separation of signals from different components within a complex structure and enhances the visibility of proton sites. aip.org Quasi-Elastic Neutron Scattering (QENS) is a particularly powerful technique for probing the motion of protons on timescales of 10⁻¹² to 10⁻⁹ seconds. aip.org QENS experiments can provide detailed, atomic-level information on both localized and long-range ionic motion. acs.org Studies on various phosphate-based proton conductors have successfully used QENS to characterize the microscopic dynamics of proton transport. tennessee.eduacs.org By analyzing the QENS data, researchers can determine fundamental parameters of proton movement, which are crucial for understanding conductivity in these materials. tennessee.edu

| Parameter Determined by QENS | Description | Relevance to Phosphate Structures |

| Proton Mean Jump Length | The average distance a proton travels between two sites in the crystal lattice. | Helps to identify the pathways for proton hopping between phosphate groups. tennessee.edu |

| Mean Residence Time | The average time a proton remains at a specific site before jumping to another. | Indicates the stability of proton positions and the frequency of diffusion events. tennessee.edu |

| Self-Diffusion Coefficient | A measure of the translational mobility of protons through the material. | Directly relates to the material's proton conductivity. tennessee.edu |

| Atomic Displacement | The extent of thermal motion or disorder of protons around their equilibrium positions. | Provides insight into the vibrational and librational modes within the hydrogen-bonding network. tennessee.edu |

This interactive table summarizes key dynamic parameters obtainable from QENS studies on proton conductors.

Research on an A-DNA crystal structure vividly illustrates the power of neutron diffraction for proton localization. nih.gov In a structure determined at room temperature, a strong peak in the neutron scattering density map unequivocally identified a proton bound to a backbone phosphate oxygen, a feature that was not clear from X-ray data alone. nih.gov Upon cooling, this proton was replaced by a hydrated magnesium ion, demonstrating the technique's ability to reveal subtle, temperature-dependent changes in protonation and ion coordination within a phosphate environment. nih.gov Such applications underscore the potential of neutron scattering to elucidate the precise structural roles of the ammonium and hydrogen phosphate protons in the crystal lattice of sodium ammonium phosphate, detailing their involvement in the hydrogen bond network that defines the material's structure.

Computational Structural Prediction and Validation for Sodium Ammonium Phosphate

Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool for identifying the stable crystal structures of materials based solely on their chemical composition. wikipedia.org This ab initio approach involves generating a vast number of potential crystal packing arrangements and using quantum mechanical calculations, such as Density Functional Theory (DFT), to rank them by their lattice energy. wikipedia.orgnumberanalytics.com The structures with the lowest calculated energies are predicted to be the most stable and therefore the most likely to be observed experimentally. ucl.ac.uk For ionic solids like sodium ammonium phosphate, accurate modeling of the electrostatic forces is crucial for successful prediction. ucl.ac.uk

The process of CSP for an inorganic salt typically follows two main stages:

Search: A diverse set of candidate structures is generated using algorithms like random sampling or evolutionary algorithms. wikipedia.org These methods explore the vast crystalline configurational space to locate potential energy minima. ed.ac.uk

Ranking: The generated structures are optimized, and their energies are calculated using first-principles methods. ed.ac.uk This stage is computationally intensive but essential for accurately determining the relative stability of different predicted polymorphs.

A critical component of any CSP study is the validation of the theoretical predictions against experimental data. biorxiv.org The predicted lowest-energy crystal structure must be compared with experimental results from techniques like X-ray or neutron diffraction to confirm its accuracy. ucl.ac.uk This comparison typically involves matching key crystallographic parameters such as space group, unit cell dimensions, and atomic positions. biorxiv.orgarxiv.org A close match between the predicted and experimental data provides strong evidence that the computational model has successfully identified the correct real-world structure. nih.gov

The common form of sodium ammonium phosphate is the tetrahydrate (NaNH₄HPO₄·4H₂O), which has a monoclinic crystal system. chemicalbook.com The validation of a computational prediction for this compound would involve comparing the calculated parameters for the most stable predicted structure with the known experimental values.

| Parameter | Experimental Value (NaNH₄HPO₄·4H₂O) | Hypothetical Predicted Value |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | P2₁/c |

| a-axis (Å) | 11.95 | 11.92 |

| b-axis (Å) | 6.81 | 6.83 |

| c-axis (Å) | 10.22 | 10.19 |

| β-angle (°) | 98.4 | 98.6 |

| Volume (ų) | 821.5 | 819.7 |

This interactive table presents a comparison between known experimental crystallographic data for sodium ammonium phosphate tetrahydrate and a set of hypothetical values from a successful computational prediction, illustrating the validation process. Experimental data is sourced from typical crystallographic databases.

This validation step is indispensable, as it bridges the gap between theoretical models and physical reality, confirming the accuracy of the computational methods and providing a deeper understanding of the forces that govern the crystal's structure. ucl.ac.uk

Applications of Sodium Ammonium Phosphate in Scientific Research

Analytical Chemistry

In the field of analytical chemistry, sodium ammonium phosphate has been traditionally used as a reagent for the determination of certain metal ions, such as magnesium and zinc, through precipitation reactions. drugfuture.com It is also employed in blowpipe analysis, a classical method of qualitative inorganic analysis. drugfuture.com Furthermore, it has been used for standardizing uranium solutions. drugfuture.com

Agricultural and Biological Studies

Due to its nitrogen and phosphorus content, sodium ammonium phosphate serves as a fertilizer in agricultural applications, providing essential nutrients for plant growth. In biological research, it is utilized as a component in microbial culture media, supplying the necessary phosphate and ammonium ions for microbial growth. Its buffering capacity also makes it useful in various biochemical assays.

Spectroscopic Investigations of Sodium Ammonium Phosphate

Vibrational Spectroscopy (FT-IR, Raman) of Sodium Ammonium (B1175870) Phosphate (B84403)

Vibrational spectroscopy is a powerful method for identifying the constituent functional groups within a compound and understanding their coordination environment. nih.govcas.cz In sodium ammonium phosphate, this involves characterizing the vibrations of the hydrogen phosphate (HPO₄²⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O).

The hydrogen phosphate anion (HPO₄²⁻) in sodium ammonium phosphate gives rise to a characteristic set of vibrational bands in both FT-IR and Raman spectra. These bands correspond to the stretching and bending modes of the P-O and P-OH bonds. The precise frequencies of these vibrations are sensitive to the local symmetry of the phosphate group and the strength of hydrogen bonding within the crystal lattice. ufop.brnih.gov

The vibrational modes of phosphate oxyanions can be categorized as symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). ufop.br For a hydrogen phosphate group, the presence of the P-OH bond reduces the symmetry compared to a regular phosphate (PO₄³⁻) tetrahedron, leading to the appearance of additional bands and shifts in frequency.

Key vibrational bands for the hydrogen phosphate group are typically observed in the following regions:

P-O Stretching Vibrations: Strong bands associated with the stretching of the P-O bonds are typically found in the 800-1200 cm⁻¹ region. researchgate.netrsc.org The antisymmetric stretching modes (ν₃) usually appear at higher wavenumbers (e.g., ~1000-1150 cm⁻¹) while the symmetric stretching mode (ν₁) is found at a lower frequency (e.g., ~900-1000 cm⁻¹). ufop.br

P-O-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the P-O-H group contribute to the spectrum, often appearing in the mid-frequency range.

O-P-O Bending Vibrations: The bending modes of the O-P-O angles (ν₂ and ν₄) are located at lower frequencies, typically in the 400-650 cm⁻¹ range. ufop.brresearchgate.net The observation of multiple bands in this region can indicate a reduction in the symmetry of the phosphate units within the crystal structure. ufop.br

The coordination environment, including interactions with Na⁺ and NH₄⁺ ions and hydrogen bonding with water molecules, influences the exact positions and shapes of these bands. nih.govnih.gov

Table 1: Typical Vibrational Frequencies for Functional Groups in Sodium Ammonium Phosphate This table compiles representative frequency ranges from various phosphate and ammonium-containing compounds. Specific values for sodium ammonium phosphate may vary.

| Functional Group | Vibrational Mode | Typical FT-IR / Raman Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Phosphate (HPO₄²⁻) | ν₃ (Antisymmetric P-O Stretch) | 1000 - 1150 | ufop.br |

| Phosphate (HPO₄²⁻) | ν₁ (Symmetric P-O Stretch) | 900 - 1000 | ufop.br |

| Phosphate (HPO₄²⁻) | ν₄ (O-P-O Bending) | 500 - 650 | ufop.brresearchgate.net |

| Phosphate (HPO₄²⁻) | ν₂ (O-P-O Bending) | ~400 - 500 | ufop.br |

| Ammonium (NH₄⁺) | ν₃ (N-H Antisymmetric Stretch) | ~3150 - 3250 | mdpi.com |

| Ammonium (NH₄⁺) | ν₁ (N-H Symmetric Stretch) | ~2950 - 3050 | mdpi.com |

| Ammonium (NH₄⁺) | ν₄ (N-H Bending) | ~1400 - 1500 | mdpi.com |

| Water (H₂O) | O-H Stretching | 3000 - 3600 | ufop.br |

| Water (H₂O) | H-O-H Bending | ~1600 - 1650 | ufop.br |

The vibrational spectra of sodium ammonium phosphate are also characterized by the distinct modes of the ammonium cation and the water of hydration.

Ammonium Ion (NH₄⁺) Vibrations: The tetrahedral ammonium ion has four fundamental vibrational modes. The N-H stretching vibrations, both symmetric (ν₁) and antisymmetric (ν₃), appear in the high-frequency region, typically between 2800 and 3300 cm⁻¹. mdpi.comrsc.org The bending vibrations, ν₂ and ν₄, are located at lower frequencies, with the ν₄ mode being particularly prominent around 1400-1500 cm⁻¹. mdpi.commdpi.com The positions of these bands are sensitive to hydrogen bonding between the ammonium ion and the phosphate anions or water molecules. mdpi.com

Water Molecule (H₂O) Vibrations: As a hydrated salt, sodium ammonium phosphate exhibits vibrational bands corresponding to its four water molecules. The O-H stretching vibrations give rise to a broad band in the 3000-3600 cm⁻¹ region, with the broadening indicative of extensive hydrogen bonding within the crystal lattice. ufop.br The H-O-H bending (scissoring) mode is typically observed as a sharp peak around 1600-1650 cm⁻¹. ufop.br The position of this bending mode can shift to higher wavenumbers if the water molecules are involved in strong hydrogen bonds. ufop.br Librational modes of water (rocking, wagging, and twisting) may also be observed at lower frequencies.

Temperature-dependent FT-IR and Raman spectroscopy are effective techniques for studying structural phase transitions in crystalline solids. nih.govaps.org As the temperature of sodium ammonium phosphate is varied, changes in its crystal structure or the ordering of its constituent ions can be monitored through its vibrational spectrum.

Phase transitions are often characterized by:

Abrupt changes in peak position or bandwidth: A sudden shift in the frequency or a significant narrowing or broadening of a spectral band can indicate a change in the local environment of the vibrating group, signaling a phase transition. researchgate.netnih.gov

Splitting of degenerate modes: If a phase transition involves a lowering of the crystal symmetry, vibrational modes that were degenerate (having the same frequency) in the higher-symmetry phase may split into multiple distinct bands. mdpi.com

Appearance or disappearance of bands: The activation or deactivation of certain Raman or IR modes can occur if the selection rules change due to a transition to a different crystal space group. aps.org

By systematically recording spectra at different temperatures, it is possible to identify transition temperatures and gain insight into the mechanisms of the phase transitions, such as the ordering of ammonium ions or the rearrangement of the hydrogen-bonding network. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sodium Ammonium Phosphate Analysis

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and composition. jocpr.comlibretexts.org For sodium ammonium phosphate, ³¹P, ¹H, and ¹⁴N NMR are particularly informative.

Solid-state NMR (ssNMR) is uniquely suited for characterizing the atomic-level structure of crystalline materials. nih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural information.

For sodium ammonium phosphate, ³¹P ssNMR is especially valuable. The phosphorus nucleus acts as a sensitive probe of its local environment. acs.org Key parameters derived from ³¹P ssNMR spectra include:

Chemical Shift Anisotropy (CSA): The chemical shift of the ³¹P nucleus is not a single value but a tensor, reflecting the orientation-dependent electronic shielding. The parameters of the CSA tensor provide direct information about the local symmetry at the phosphorus site. semanticscholar.org For instance, a non-axially symmetric CSA tensor can indicate a deviation from the expected local symmetry based on diffraction data. semanticscholar.org

Dipolar Coupling: Through-space magnetic interactions between neighboring nuclei, such as ³¹P-¹H or ³¹P-¹⁴N, can be measured. The strength of this coupling is inversely proportional to the cube of the internuclear distance, allowing for the precise determination of bond distances and the geometry of the HPO₄²⁻ group. nih.gov

Techniques like Magic Angle Spinning (MAS) are used to average anisotropic interactions and obtain high-resolution spectra, while other specialized experiments can selectively reintroduce these interactions to measure specific structural parameters. nih.gov

Table 2: NMR Properties of Relevant Nuclei in Sodium Ammonium Phosphate

| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) | Typical Application |

|---|---|---|---|---|

| ³¹P | 1/2 | 100 | 17.235 | Probing phosphate environment, structure, and purity. libretexts.orgmdpi.com |

| ¹H | 1/2 | 99.98 | 42.576 | Detecting H₂O and NH₄⁺; studying hydrogen bonding. |

| ¹⁴N | 1 | 99.63 | 3.077 | Probing the ammonium ion environment. |

| ²³Na | 3/2 | 100 | 11.262 | Investigating the coordination of the sodium ion. |

Solution NMR, particularly quantitative ³¹P NMR (qNMR), is an excellent method for determining the concentration and assessing the purity of phosphorus-containing compounds like sodium ammonium phosphate. mdpi.com

The key advantages of ³¹P NMR for this purpose are:

High Sensitivity and 100% Natural Abundance: The ³¹P nucleus is highly receptive to NMR, allowing for accurate measurements even at low concentrations. mdpi.com

Wide Chemical Shift Range: The chemical shifts of different phosphorus species are well-dispersed, enabling clear separation and identification of the main compound from phosphorus-containing impurities (e.g., orthophosphate, pyrophosphate). mdpi.com

For a quantitative analysis, a known amount of the sodium ammonium phosphate sample is dissolved in a suitable solvent (often D₂O) along with a certified internal standard of known concentration. The concentration of the analyte is determined by comparing the integral of its ³¹P NMR signal to the integral of the standard's signal. This method provides a direct, non-destructive measurement of purity and composition without the need for compound-specific calibration curves. mdpi.com

Phosphorus-31 NMR Spectroscopy Applications in Phosphate Research

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds, including sodium ammonium phosphate. oxinst.com The utility of ³¹P NMR stems from several favorable nuclear properties of the phosphorus-31 isotope: it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, which collectively result in high sensitivity and the acquisition of sharp, well-resolved spectra. wikipedia.orghuji.ac.il

In phosphate research, ³¹P NMR is primarily used for structural elucidation and purity assessment. wikipedia.org The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between different phosphate species. mdpi.com Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org

The chemical shift range for phosphorus compounds is extensive, spanning approximately -250 ppm to +250 ppm. wikipedia.org This wide range minimizes spectral overlap and allows for the clear identification of various phosphate groups. For instance, orthophosphates, pyrophosphates, and polyphosphates resonate at distinct frequencies. The specific chemical shift for an orthophosphate species like the phosphate anion in sodium ammonium phosphate is influenced by factors such as pH and cation interaction. Generally, orthophosphate signals appear in a well-defined region of the spectrum. Research on alkaline extracts of soils, for example, has helped to assign chemical shifts for a variety of inorganic and organic phosphate compounds. lincoln.ac.nz

Below is a data table summarizing typical ³¹P NMR chemical shift ranges for common inorganic phosphate species.

| Phosphate Species | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Orthophosphate (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) | +6 to 0 | Chemical shift is pH-dependent. The signal from the phosphate ion in sodium ammonium phosphate would fall in this range. |

| Pyrophosphate (P₂O₇⁴⁻) | -4 to -10 | Represents the terminal phosphate groups in a simple polyphosphate. |

| Polyphosphate (end groups) | -5 to -10 | Similar to pyrophosphate, representing the ends of a longer phosphate chain. |

| Polyphosphate (middle groups) | -18 to -23 | Represents the internal phosphate units in a longer polyphosphate chain. |

Data sourced from multiple studies on phosphate analysis by ³¹P NMR. lincoln.ac.nzresearchgate.netresearchgate.net

Mass Spectrometry (MS) Applications in Sodium Ammonium Phosphate Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and selective method used for the qualitative and quantitative analysis of a wide range of compounds, including inorganic phosphates. colby.edu The presence of non-volatile salts, such as sodium, can sometimes interfere with the analysis by causing ion suppression, where the ionization efficiency of the target analyte is reduced. rilastech.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of ionic and polar molecules in solution. colby.edu For the analysis of sodium ammonium phosphate, ESI-MS would be used to detect the phosphate anion from an aqueous solution. In negative ion mode, the orthophosphate species is typically detected as the dihydrogen phosphate anion, [H₂PO₄]⁻, with an expected m/z of 97. researchgate.net

ESI-MS is highly selective and can distinguish between different phosphate oligomers (e.g., orthophosphate, pyrophosphate, tripolyphosphate) based on their distinct mass-to-charge ratios without prior chromatographic separation. colby.edu The technique is capable of achieving low detection limits, often in the nanogram per milliliter (ng/mL) range. colby.edu However, accurate quantification can be challenging due to matrix effects. The presence of cations like Na⁺ and NH₄⁺ in the sample can lead to the formation of adducts or suppress the signal of the primary phosphate ion, affecting analytical accuracy. rilastech.com

| Ionic Species | Formula | Expected m/z (Negative Ion Mode) |

|---|---|---|

| Dihydrogen Phosphate | [H₂PO₄]⁻ | 97 |

| Pyrophosphate | [HP₂O₇]³⁻, [H₂P₂O₇]²⁻, etc. | Varies with protonation state |

| Phosphate-Adduct with Sodium | [Na(H₂PO₄)₂]⁻ | 217 |

Table represents common ionic species observed in ESI-MS analysis of phosphates.

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, typically used for structural elucidation of complex molecules or to enhance specificity in quantitative analysis. nih.gov In an MS/MS experiment, a specific precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. chromatographyonline.com

For a simple inorganic species like the phosphate ion, the primary application of MS/MS is confirmatory analysis. The precursor ion, [H₂PO₄]⁻ (m/z 97), can be selected and fragmented. This fragmentation typically results in the loss of a water molecule (H₂O) to produce the [PO₃]⁻ product ion at m/z 79. chemrxiv.org The observation of this specific fragmentation pattern provides very high confidence in the identification of phosphate.

While MS/MS is indispensable for differentiating isomers and structurally similar compounds in the analysis of complex organophosphates, its role in the study of a simple salt like sodium ammonium phosphate is to provide unambiguous identification and to help resolve the analyte signal from interfering matrix components that might have the same nominal mass. chromatographyonline.com

Analysis of Related Phosphate Species and Degradation Pathways

The stability of sodium ammonium phosphate is a critical factor in its application and analysis. Under certain conditions, particularly elevated temperatures, it can undergo decomposition, leading to the formation of various related phosphate species. The degradation pathways are influenced by the inherent instability of ammonium phosphates, which tend to lose ammonia (B1221849). wikipedia.orgstackexchange.com

Upon heating, a primary degradation pathway for ammonium phosphates is the evolution of ammonia gas. stackexchange.com For sodium ammonium hydrogen phosphate (NaNH₄HPO₄), this process would lead to the formation of sodium dihydrogen phosphate. Further heating can induce dehydration and condensation reactions, forming more complex phosphate species. The thermal decomposition of sodium phosphates can yield pyrophosphates and polyphosphates. For instance, the thermal intermolecular dehydration of a mixture of sodium phosphates leads to the formation of sodium pyrophosphate (Na₂H₂P₂O₇ and Na₄P₂O₇) and subsequently sodium trimetaphosphate (Na₃P₃O₉) and sodium metaphosphate (NaPO₃) at higher temperatures. acs.org

Historically, the thermal decomposition (pyrolysis) of sodium ammonium hydrogen phosphate in concentrated urine was instrumental in the first isolation of elemental phosphorus. wikipedia.org This historical context underscores the compound's susceptibility to thermal degradation.

The degradation can be summarized in the following potential pathways:

Loss of Ammonia: The initial step often involves the release of ammonia, a characteristic of ammonium salts of weak acids. stackexchange.com

NaNH₄HPO₄ → NaH₂PO₄ + NH₃↑

Dehydration and Condensation: At higher temperatures, the resulting sodium dihydrogen phosphate or remaining sodium ammonium phosphate can undergo dehydration, leading to the formation of condensed phosphates.

2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O↑

Further heating can lead to the formation of longer-chain polyphosphates or cyclic metaphosphates. acs.orgresearchgate.net

Spectroscopic techniques are crucial for identifying these related species. For example, studies on the degradation of ammonium polyphosphate have utilized Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to characterize the structural changes, noting the breaking of P-O-P bonds and a decrease in the degree of polymerization. researchgate.net While specific spectroscopic studies detailing all degradation pathways for pure sodium ammonium phosphate are not abundant, analysis of commercial ammonium phosphates often reveals the presence of related species like ammonium dihydrogen phosphate as contaminants, which can be quantified using techniques like Powder X-ray Diffraction (PXRD). cambridge.org

Other Advanced Spectroscopic Techniques for Sodium Ammonium Phosphate Characterization

Beyond vibrational and nuclear magnetic resonance spectroscopy, other advanced techniques provide deeper insights into the specific electronic and surface properties of sodium ammonium phosphate.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. americanelements.com While pure, diamagnetic sodium ammonium phosphate would not yield an EPR signal, the technique is invaluable for characterizing paramagnetic centers, such as transition metal ion impurities or radiation-induced defects, within the crystal lattice. unito.it These paramagnetic centers act as probes, providing detailed information about their local environment and the host structure's symmetry. ias.ac.in

Research has been conducted on lattices isostructural to sodium ammonium phosphate, such as zinc ammonium phosphate hexahydrate (ZAPH) and magnesium ammonium phosphate hexahydrate (struvite), doped with paramagnetic ions. ias.ac.intandfonline.comresearchgate.net These studies reveal how impurity ions substitute into the crystal lattice and how the local crystal field affects their electronic properties. For instance, EPR studies of Mn(II) doped into ZAPH have determined the spin Hamiltonian parameters, indicating an orthorhombic site symmetry for the impurity, which was found to enter the lattice interstitially. ias.ac.in Similarly, studies on Cr³⁺ doped into ammonium dihydrogen phosphate have calculated crystal-field and spin Hamiltonian parameters, confirming that the Cr³⁺ ion substitutionally replaces the NH₄⁺ site. nih.gov

Radiation can also induce paramagnetic defects in phosphate compounds. In γ-irradiated ammonium hypophosphate, for example, the P-P bond breaks upon heating, forming the paramagnetic radical PO₃²⁻, which is identifiable by its characteristic EPR spectrum. tandfonline.com

The data obtained from EPR spectra are quantified using spin Hamiltonian parameters, including the g-factor, the zero-field splitting (D), and the hyperfine coupling (A) tensors.

| Host Lattice | Paramagnetic Ion | g-tensor values | D-tensor values (mT) | A-tensor values (mT) | Reference |

|---|---|---|---|---|---|

| Zinc Ammonium Phosphate Hexahydrate (ZAPH) | Mn(II) (interstitial) | gxx = 1.966, gyy = 1.972, gzz = 1.976 | Dxx = -12.28, Dyy = -2.09, Dzz = 14.37 | Axx = 9.06, Ayy = 9.06, Azz = 11.09 | ias.ac.in |

| Ammonium Dihydrogen Phosphate (ADP) | Cr(III) (substitutional) | g = 1.9724 - 1.9733 (site dependent) | |D| = 25.7 - 25.9 (x10-3 cm-1) | Not reported | nih.gov |

| Zinc Ammonium Phosphate Hexahydrate (ZAPH) | Cu(II) (substitutional, Site I) | gx = 2.1135, gy = 2.2216, gz = 2.3937 | Not reported | Ax = 3.7, Ay = 4.7, Az = 7.0 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgcaltech.edu The technique works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the identification of chemical states through small shifts in the binding energy values. caltech.edu

For sodium ammonium phosphate, XPS analysis can provide a quantitative measure of the surface atomic concentrations of sodium, nitrogen, phosphorus, and oxygen, verifying the stoichiometry of the surface. Furthermore, high-resolution scans of the individual element peaks can reveal information about their chemical states.

N 1s Spectrum: The binding energy of the N 1s core level is sensitive to the protonation state of the nitrogen atom. In sodium ammonium phosphate, the nitrogen exists as the ammonium cation (NH₄⁺). Studies on related compounds show that protonated amines exhibit a higher binding energy (around 401.4 eV) compared to neutral amine or imine nitrogens. uic.edunus.edu.sg

P 2p Spectrum: The P 2p peak provides information about the phosphate group. The binding energy is characteristic of the P(V) oxidation state in an orthophosphate environment.

Na 1s and O 1s Spectra: These spectra confirm the presence of sodium ions and the oxygen atoms of the phosphate group and any water of hydration.

While comprehensive XPS studies dedicated solely to sodium ammonium phosphate are limited, data from related analyses can provide expected values. For example, an XPS analysis of a coating formed in a solution containing ammonium and sodium phosphates on an aluminum surface provided the elemental composition, as shown in the table below. researchgate.net

| Element | Binding Energy Region | Atomic Percentage (at. %) |

|---|---|---|

| O | 1s | 51.36 |

| P | 2p | 14.12 |

| Al | 2p | 12.87 |

| Na | 1s | 10.37 |

| N | 1s | 6.21 |

| Mo | 3d | 5.07 |

Note: Data adapted from an analysis of a coating formed on an aluminum surface from a phosphate solution. researchgate.net The presence of Al and Mo is specific to that particular study.

This technique is particularly powerful for analyzing surface degradation or modification, as it can detect changes in elemental ratios or chemical states resulting from exposure to different environments. thermofisher.com

Theoretical and Computational Chemistry Approaches for Sodium Ammonium Phosphate Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of materials like sodium ammonium (B1175870) phosphate (B84403). DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. These calculations are crucial for predicting the electronic structure and energetics of phosphate-based materials. Ab initio molecular dynamics (AIMD) combines electronic structure calculations with classical molecular dynamics to simulate dynamic processes without the need for pre-defined force fields.

DFT calculations are highly effective for elucidating the electronic structure and the nature of chemical bonds within a material. By solving the quantum mechanical equations that govern electron behavior, DFT can determine properties like the distribution of electron density, the energies of molecular orbitals, and the band gap of a solid.

In phosphate-based materials, DFT can be used to model bonding energy by breaking it down into electrostatic, covalent, and polarization contributions. The analysis of bond order density can reveal the strength and character (covalent or ionic) of the interactions, such as the strong P-O bonds within the phosphate group. While specific DFT studies focused solely on the electronic structure of pure sodium ammonium phosphate are not widely documented in the literature, research on related materials provides a framework for understanding its properties. For instance, studies on doped zinc sodium phosphate glass have utilized DFT principles to understand their structural and electronic characteristics. Such calculations can also clarify how defects, like vacancies or dopants, alter a material's electronic properties, including its band gap.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which is invaluable for interpreting experimental spectra such as Infrared (IR) and Raman. By calculating the second derivatives of energy with respect to atomic displacements, DFT can determine the frequencies and intensities of the vibrational modes of a molecule or crystal lattice.

These simulations provide a direct link between atomic structure and measured spectra, allowing for the unambiguous assignment of spectral features to specific atomic motions. Studies on phosphate ions in aqueous solutions have demonstrated that DFT calculations can accurately predict the positions of characteristic bands, including the symmetric and asymmetric stretching vibrations of P-O and P-OH bonds. Although electronic structure methods sometimes overestimate vibrational frequencies, scaling factors can be applied to achieve better agreement with experimental data. The utility of DFT in assigning vibrational modes is demonstrated in studies of the dihydrogen phosphate ion (H₂PO₄⁻), a component of many phosphate salts.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| νₐₛ(PO₂) | Asymmetric P-O stretch | - | 1156 |

| νₛ(PO₂) | Symmetric P-O stretch | - | 1017 |

| ν(P(OH)₂) | P-OH stretch | - | 938 |

This table illustrates the typical correlation between DFT-calculated and experimentally observed vibrational frequencies for the dihydrogen phosphate ion, a key structural unit in many phosphate compounds. Data for specific calculated frequencies were not detailed in the source material.

Computational methods are essential for studying the energetics of a compound, including its formation energy and the relative stability of different crystal phases or hydration states. DFT studies on various pyrophosphate crystals, for example, have successfully determined their ground-state energies. This predictive power is crucial for understanding the structural integrity and stability of sodium ammonium phosphate under different conditions.

However, a review of scientific literature indicates a significant gap in the theoretical and computational investigation of the phase stability and transitions of sodium ammonium phosphate (NaNH₄HPO₄), particularly its common tetrahydrate form, known as the mineral stercorite. The complex interplay between the sodium and ammonium cations, the hydrogen phosphate anion, and the water of hydration presents a rich area for future computational research. Such studies would be invaluable for a deeper understanding of its properties, behavior, and phase transitions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of materials in different phases.

MD simulations are particularly well-suited for investigating the dynamic behavior of ions and molecules in both solid and solution phases. In the context of sodium ammonium phosphate, MD can be used to model the diffusion of sodium and ammonium ions within the crystal lattice, providing insights into ionic conductivity.

In the solution phase, MD simulations can detail the structure of hydration shells around the constituent ions and the dynamics of water exchange, offering a clear picture of how the ions interact with their solvent environment. For instance, simulations of phosphate ions in aqueous solution have provided detailed information on their hydration structure. Similarly, studies on the interaction between sodium ions and phosphate groups in other systems have shown that Na⁺ ions are highly mobile, readily changing their positions relative to the phosphate groups. This type of simulation would be directly applicable to understanding the behavior of sodium ammonium phosphate when dissolved in water.

The formation of sodium ammonium phosphate crystals from solution is a critical process in its synthesis and purification. researchgate.netnih.gov MD simulations can provide atomic-scale insights into the mechanisms of crystal growth and nucleation. These simulations can model the aggregation of ions from a supersaturated solution, the formation of a stable crystal nucleus, and the subsequent growth of crystal faces.

Understanding these processes is key to controlling the final product's properties. For instance, the synthesis of sodium ammonium phosphate often involves crystallization at sub-ambient temperatures (-5°C to 10°C) to promote the formation of pure crystals. Seeding, the introduction of small crystals to a solution, is another effective method used to control nucleation and promote the growth of larger, more perfect crystals. While specific MD simulation studies on the nucleation and crystal growth of sodium ammonium phosphate are not prominent in the literature, the compound is known to be sensitive to nucleation, making this a valuable area for future computational investigation. uniara.com.br

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential computational tools for understanding and optimizing the chemical processes involved in sodium ammonium phosphate systems. These models provide insights into reaction feasibility, rates, and pathways, as well as the behavior of the compound under various conditions.

Reaction Mechanism Studies Related to Sodium Ammonium Phosphate Formation and Reactions

One common method involves the reaction of an ammonium phosphate, such as diammonium phosphate, with a sodium salt like sodium chloride in an aqueous solution. google.comgoogle.com The reaction proceeds via a double displacement mechanism.

Reaction 1: From Diammonium Phosphate and Sodium Chloride (NH₄)₂HPO₄ + NaCl → Na(NH₄)HPO₄ + NH₄Cl

Another established synthesis route is the reaction of monoammonium phosphate with a source of sodium, such as sodium carbonate, in an aqueous medium. researchcommons.org This reaction involves the neutralization of the acidic phosphate species and the release of carbon dioxide gas. The reaction can be heated to its boiling point to drive the reaction, with care taken to minimize the loss of ammonia (B1221849). google.com

Reaction 2: From Monoammonium Phosphate and Sodium Carbonate 2NH₄H₂PO₄ + Na₂CO₃ → 2Na(NH₄)HPO₄ + H₂O + CO₂

A third method involves the reaction of sodium hydroxide (B78521) with ammonium dihydrogen phosphate. google.com

Reaction 3: From Ammonium Dihydrogen Phosphate and Sodium Hydroxide NH₄H₂PO₄ + NaOH → Na(NH₄)HPO₄ + H₂O

The process conditions, such as reactant concentration, molar ratio, temperature, and pH, are critical in determining the final product's purity and yield. For instance, in the diammonium phosphate and sodium chloride reaction, the molar ratio of Na/P is typically controlled in the range of 0.8 to 1.2 to ensure the desired product formation. google.com Temperature control is also crucial, not just for the reaction kinetics but also for the subsequent crystallization of the product. google.comgoogle.com

| Reactant 1 | Reactant 2 | Primary Products | Key Conditions |

|---|---|---|---|

| Diammonium Phosphate ((NH₄)₂HPO₄) | Sodium Chloride (NaCl) | Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Ammonium Chloride (NH₄Cl) | Aqueous medium; Na/P molar ratio: 0.8-1.2; Temperature: 10°C to boiling point. google.comgoogle.com |

| Monoammonium Phosphate (NH₄H₂PO₄) | Sodium Carbonate (Na₂CO₃) | Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Water (H₂O), Carbon Dioxide (CO₂) | Aqueous solution; Pre-neutralization to Na₂O:P₂O₅ ratio of 0.44. researchcommons.org |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | Sodium Hydroxide (NaOH) | Sodium Ammonium Hydrogen Phosphate (Na(NH₄)HPO₄), Water (H₂O) | Aqueous solution. google.com |

Solubility and Phase Equilibria Prediction for Sodium Ammonium Phosphate Systems

The solubility and phase equilibria of sodium ammonium phosphate are critical for its synthesis, purification, and application, particularly in processes involving crystallization. The system is complex, often considered within the broader context of the Na₂O–(NH₄)₂O–P₂O₅–H₂O quaternary system. Predicting the behavior of such multi-component systems requires sophisticated thermodynamic models.

The solubility of sodium ammonium phosphate in aqueous solutions is significantly influenced by several factors:

Temperature: Solubility is highly dependent on temperature. The synthesis of sodium ammonium phosphate tetrahydrate often involves a crystallization step where the solution is cooled to temperatures ranging from -10°C to 40°C. google.comwipo.int Lower temperatures generally favor crystallization from a saturated solution. google.com

Presence of Other Ions: The reaction medium contains other ions, such as chloride and ammonium from the reactants (e.g., NaCl and (NH₄)₂HPO₄), which affect the ionic strength of the solution and can influence the solubility of the final product through common and uncommon ion effects. google.com

pH: The pH of the solution dictates the equilibrium between different phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the ammonium/ammonia balance (NH₄⁺/NH₃), thereby affecting the stability and solubility of the solid phase.

| Parameter | Influence on Solubility/Crystallization | Typical Range/Condition |

|---|---|---|

| Temperature | Solubility generally decreases with decreasing temperature, promoting crystallization. | Crystallization is often induced by cooling to -10°C to 40°C. google.comwipo.int |

| Reactant Concentration | Higher concentrations can lead to supersaturation, driving crystallization. | Concentrations are controlled to achieve desired yield and purity. google.com |

| pH | Affects the speciation of phosphate and ammonium ions in solution. | pH can be maintained between 7 and 12 during crystallization. google.com |

| Cooling Rate | Affects crystal size and purity. | Controlled cooling is used in industrial crystallizers. wipo.int |

Machine Learning and Data-Driven Approaches in Phosphate Compound Research

In recent years, machine learning (ML) and data-driven methodologies have emerged as powerful tools in materials science, accelerating the discovery and optimization of novel compounds, including phosphates. nih.gov These approaches leverage large datasets from experiments and computational chemistry to build predictive models, bypassing the need for extensive trial-and-error experimentation. rsc.org

Machine learning models are increasingly applied to predict various properties of chemical compounds from their structure. nih.gov In the context of phosphate materials, this includes predicting properties like stability, electronic structure, and performance in specific applications such as phosphors or battery materials. acs.orgresearchgate.net For instance, a data-driven approach was successfully used to discover new Eu²⁺-activated phosphors by developing an ML model to predict emission peak wavelengths from the composition and structure of host compounds. rsc.org

The general workflow for data-driven materials discovery involves several key steps:

Data Generation and Collection: Compiling large datasets from existing literature, computational databases (like the Materials Project), and high-throughput experiments. nih.gov

Feature Engineering: Representing the chemical compounds with suitable descriptors (features) that capture their compositional and structural information. rsc.org

Model Training: Using algorithms such as random forests, gradient boosted regression trees, or deep generative models like variational autoencoders (CDVAE) to learn the relationship between the features and the target properties. rsc.orgarxiv.orgchemrxiv.org

Prediction and Validation: Using the trained model to screen new candidate materials or predict the properties of existing ones, followed by experimental validation of the most promising candidates. rsc.org

These data-driven techniques are not limited to property prediction but also extend to optimizing synthesis processes and understanding complex material behaviors. researchgate.net By analyzing large datasets of experimental conditions and outcomes, ML models can identify the optimal parameters for producing a phosphate compound with desired characteristics, such as high purity or specific crystal morphology. researchgate.net

| Machine Learning Approach | Application in Phosphate Research | Example/Finding |

|---|---|---|

| Gradient Boosted Regression Trees | Predicting luminescence properties of phosphors. | Used to predict emission peak wavelengths of Eu²⁺-activated phosphors with a mean absolute error of 25 nm. rsc.org |

| Generalized Additive Model | Predicting properties of engineered hydrochars. | Outperformed other models for predicting hydrochar properties, including phosphorus availability. researchgate.net |

| Crystal Diffusion Variational Autoencoder (CDVAE) | Generation of novel 2D materials. | Capable of generating diverse and stable crystal structures, expanding the known space of 2D materials. arxiv.org |

| Graph Neural Networks (GNNs) | Predicting molecular properties for various applications. | Evaluated for performance on out-of-distribution data to ensure robustness in real-world applications. chemrxiv.org |

Advanced Analytical Methodologies for Sodium Ammonium Phosphate

Chromatographic Techniques for Sodium Ammonium (B1175870) Phosphate (B84403) Analysis

Chromatography is a powerful separation technique that is widely used in the analysis of inorganic salts like sodium ammonium phosphate. By exploiting the differential partitioning of ions between a stationary phase and a mobile phase, chromatographic methods can effectively separate and quantify the constituent ions of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of various compounds with high resolution and sensitivity. wikipedia.org While traditionally associated with organic molecules, HPLC methods can be adapted for the analysis of inorganic ions present in sodium ammonium phosphate.

The purity of sodium ammonium phosphate can be assessed by developing an HPLC method that separates the primary ions (Na⁺, NH₄⁺, and PO₄³⁻) from potential impurities. The choice of stationary phase and mobile phase is critical for achieving the desired separation. For the simultaneous analysis of cations and anions, ion-pair chromatography or the use of specialized mixed-mode columns can be employed. helixchrom.com

Research Findings:

A common approach for phosphate analysis involves ion-exchange chromatography, a subset of HPLC. The quantification of phosphate is often achieved through indirect UV detection or by using a conductivity detector. The retention time of the phosphate peak is used for identification, while the peak area is proportional to its concentration. Similarly, cation-exchange chromatography can be utilized for the separation and quantification of sodium and ammonium ions.

A key challenge in the simultaneous analysis of sodium and ammonium ions by ion chromatography is their similar selectivities on conventional cation-exchange stationary phases. nih.gov However, specialized columns with modified functional groups, such as those incorporating crown ethers, have been developed to enhance the separation between sodium and ammonium, allowing for their accurate quantification even in disproportionate concentration ratios. nih.gov

Table 1: Illustrative HPLC Parameters for Ion Analysis

| Parameter | Cation Analysis (Na⁺, NH₄⁺) | Anion Analysis (PO₄³⁻) |

| Column | Ion-exchange with sulfonic acid groups | Ion-exchange with quaternary ammonium groups |

| Mobile Phase | Dilute acid (e.g., methanesulfonic acid) | Buffer solution (e.g., carbonate-bicarbonate) |

| Detector | Suppressed Conductivity | Suppressed Conductivity |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Injection Volume | 20 µL | 25 µL |

This table presents typical starting conditions for the analysis of the constituent ions of sodium ammonium phosphate. Method optimization is essential for specific applications.

Ion chromatography (IC) is a specialized and highly effective form of HPLC for the determination of ionic species. thermofisher.com It is the method of choice for analyzing the specific ion composition of salts like sodium ammonium phosphate. IC systems typically use a suppressor column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. thermofisher.com

For the analysis of sodium ammonium phosphate, a sample solution is injected into the IC system. Cation analysis (Na⁺ and NH₄⁺) is performed using a cation-exchange column, while anion analysis (PO₄³⁻) requires an anion-exchange column. thermofisher.com

Research Findings: